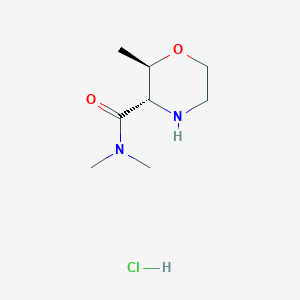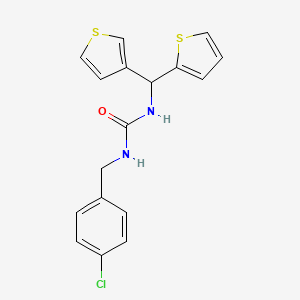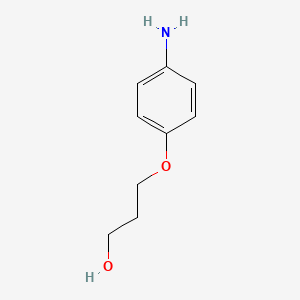
3-(4-Aminophenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Biological Evaluation of 3-Amino-Propan-1-ol Based Compounds
Synthesis Analysis
The synthesis of compounds based on 3-amino-propan-1-ol has been explored in the context of creating poly(ether imine) dendrimers. A novel trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, was utilized in a divergent synthesis approach to produce dendrimers up to the third generation. This method allowed for the introduction of various functional groups such as alcohol, amine, nitrile, ester, or carboxylic acid at the dendrimers' peripheries. The synthesis process is significant as it provides a general strategy for constructing dendrimers with potential applications in biological studies due to their non-toxic nature .
Molecular Structure Analysis
The molecular structure of 3-amino-propan-1-ol serves as a nitrogen core for the poly(ether imine) dendrimers. The presence of functional groups at the periphery of these dendrimers can be varied, which is crucial for their interaction with biological systems. The structure of these dendrimers is designed to be biocompatible and non-toxic, making them suitable for further biological evaluations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the dendrimers are tailored to ensure that the final products have the desired functional groups. The reactivity of the 3-amino-propan-1-ol core with the trifunctional monomer is a key step in the construction of the dendrimers. The ability to attach different functional groups allows for the synthesis of dendrimers with specific properties and potential applications in drug delivery and other biomedical fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized dendrimers are influenced by the functional groups present at their peripheries. The water-soluble carboxylic acid-terminated dendrimers were found to be non-toxic in cytotoxicity studies, which is an important property for biological applications. The dendrimers' solubility, stability, and biocompatibility are essential characteristics that determine their suitability for use in biological systems .
Synthesis and Adrenolytic Activity of 1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol Compounds
Synthesis Analysis
The synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described. These compounds were synthesized and tested for various pharmacological activities. The synthesis process is crucial for producing enantiomerically pure compounds, which can have different biological activities and interactions with adrenoceptors .
Molecular Structure Analysis
The molecular structure of these compounds includes an indole moiety, which is known for its presence in many pharmacologically active molecules. The structure-activity relationship is particularly important in understanding the interaction of these compounds with different adrenoceptors, which is reflected in their varying affinities for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to produce enantiomerically pure substances, which is important for their biological activity. The stereochemistry of the compounds plays a significant role in their pharmacological profile, including their adrenolytic activity, which is responsible for their antiarrhythmic and hypotensive effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their biological activity. The compounds significantly decrease systolic and diastolic blood pressure and possess antiarrhythmic activity. Their affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors suggests that their pharmacological effects are related to their adrenolytic properties rather than spasmolytic effects .
Wissenschaftliche Forschungsanwendungen
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has shown the effectiveness of compounds like 3-(4-Aminophenoxy)propan-1-ol in beta-adrenoceptor blocking agents. These compounds have been synthesized and tested for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating substantial cardioselectivity. This is particularly notable in compounds with a 3,4-dimethoxyphenethyl group, which shows a higher affinity for beta-1 adrenoceptors in rat ventricular muscle, compared to those with a 4-hydroxyphenethyl group (Rzeszotarski et al., 1979).
Use in Fluorescent Biomarkers
3-(4-Aminophenoxy)propan-1-ol derivatives have been used in the development of fluorescent biomarkers. These biomarkers, synthesized from industrial waste like cardanol and glycerol, show potential in biodiesel quality control due to their low acute toxicity to various biological models, suggesting safe environmental exposure (Pelizaro et al., 2019).
Antimicrobial and Antiradical Activity
The derivatives of 3-(4-Aminophenoxy)propan-1-ol have been studied for their antimicrobial and antiradical activities. These compounds exhibit varying degrees of these activities, contributing to their potential use in medicinal applications (Čižmáriková et al., 2020).
Corrosion Inhibition in Carbon Steel
Certain tertiary amines derived from 3-(4-Aminophenoxy)propan-1-ol have been synthesized and tested as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors and offering industrial applications in corrosion prevention (Gao et al., 2007).
Development of Poly(ether imine) Dendrimers
Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic, making them useful for biological studies. These dendrimers offer a platform for various functional groups, expanding their potential applications in biomedical fields (Krishna et al., 2005).
Wirkmechanismus
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled with protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRTNAZWWQJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)
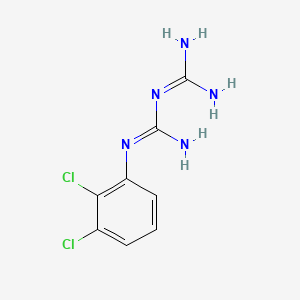
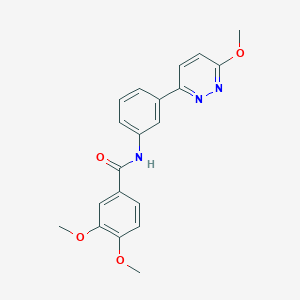

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)
![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

